molecular formula C19H19FN2O3 B4083625 2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

Cat. No. B4083625
M. Wt: 342.4 g/mol
InChI Key: HWHJRWOSGJWGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is a chemical compound that has been researched extensively for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is not fully understood, but it is believed to involve the modulation of specific signaling pathways and the inhibition of certain enzymes and receptors. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can have various biochemical and physiological effects, depending on the specific research application. These effects include the inhibition of cell growth and proliferation, the modulation of neurotransmitter release, and the inhibition of specific enzymes and receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate for lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have potent inhibitory effects on cancer cell growth and proliferation. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are various future directions for the research on 2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use as a neuroprotective agent. Additionally, there is potential for the development of new derivatives and analogs of this compound for improved efficacy and reduced toxicity.

Scientific Research Applications

2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neuroscience, it has been studied for its potential as a neuroprotective agent and its ability to modulate neurotransmitter release. In drug discovery, it has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

[1-(4-fluorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-21-18-5-3-4-6-19(18)22(13)11-17(25-14(2)23)12-24-16-9-7-15(20)8-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHJRWOSGJWGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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